molecular formula C9H19N3O4 B13387900 Boc-l-threoninehydrazide

Boc-l-threoninehydrazide

Cat. No.: B13387900
M. Wt: 233.27 g/mol
InChI Key: YTYJVAWYZBLUFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The general steps are as follows:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-l-threoninehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-l-threoninehydrazide involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of l-threonine, allowing selective reactions to occur at other functional groups. The hydrazide group can participate in various reactions, such as forming hydrazones with carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a hydrazide group, which allows for diverse chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various research and industrial applications .

Biological Activity

Boc-L-threonine hydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research landscape.

1. Overview of Boc-L-Threonine Hydrazide

Boc-L-threonine hydrazide is a derivative of threonine, featuring a hydrazide functional group. The Boc (tert-butoxycarbonyl) protecting group is commonly used in peptide synthesis to protect amino groups, facilitating selective reactions without interference from amines.

2. Synthesis

The synthesis of Boc-L-threonine hydrazide typically involves the following steps:

  • Protection of Threonine : The amino group of L-threonine is protected using the Boc group.
  • Formation of Hydrazide : The protected threonine is then reacted with hydrazine to form Boc-L-threonine hydrazide.

This method ensures that the amino functionality remains intact for subsequent reactions or biological applications.

3. Biological Activity

Boc-L-threonine hydrazide exhibits various biological activities, primarily due to the presence of the hydrazide moiety, which is known for its reactivity and ability to form stable complexes with biological targets.

3.1 Antimicrobial Activity

Recent studies have demonstrated that Boc-L-threonine hydrazide possesses significant antimicrobial properties. A study reported that derivatives containing hydrazides showed potent activity against E. coli, indicating that this compound could be explored for developing new antimicrobial agents .

3.2 Glycosidase Inhibition

Hydrazides have also been implicated in glycosidase inhibition, which is crucial for various therapeutic applications. Research has indicated that compounds similar to Boc-L-threonine hydrazide can modulate glycosyltransferase activity, which may have implications in treating diseases related to glycosylation disorders .

4.1 Case Study: Antimicrobial Efficacy

In a comparative study of hydrazide derivatives, Boc-L-threonine hydrazide was found to be among the most effective against E. coli. The mechanism underlying this activity was attributed to its ability to disrupt bacterial cell wall synthesis .

4.2 Case Study: Peptide Synthesis Applications

Boc-L-threonine hydrazide has been used as a building block in peptide synthesis, particularly in developing cyclic peptides with enhanced biological activity. The incorporation of hydrazides into peptide sequences allows for improved solubility and stability, making them suitable for pharmaceutical applications .

5. Research Findings

Research indicates that Boc-L-threonine hydrazide can enhance the stability and bioavailability of peptides when used as a solubilizing agent. This property is particularly beneficial for poorly soluble peptides, allowing for more effective drug formulation strategies .

6. Data Tables

Property Value
CAS Number69568-63-4
Molecular FormulaC₉H₁₄N₂O₃
Antimicrobial ActivityEffective against E. coli
Glycosidase InhibitionYes

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJVAWYZBLUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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